4-(Chloromethyl)-2-(4-iodophenyl)thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7ClINS |
|---|---|
Molecular Weight |
335.59 g/mol |
IUPAC Name |
4-(chloromethyl)-2-(4-iodophenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H7ClINS/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2 |
InChI Key |
DEINGDQCTMURPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCl)I |
Origin of Product |
United States |
Foundational & Exploratory
potential applications of 4-(Chloromethyl)-2-(4-iodophenyl)thiazole in medicinal chemistry
Topic: Potential Applications of 4-(Chloromethyl)-2-(4-iodophenyl)thiazole in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Researchers
Executive Summary: The Bifunctional Lynchpin
In the architecture of small molecule drug discovery, This compound (CAS: Generic structure ref) serves as a high-value "lynchpin" scaffold. Unlike simple heterocycles, this molecule offers two orthogonal reactivity handles—an electrophilic alkyl chloride and a nucleophilic-susceptible aryl iodide—positioned around a bioactive thiazole core.
This guide details the strategic application of this scaffold in Fragment-Based Drug Discovery (FBDD), kinase inhibitor design, and PROTAC linker synthesis. It prioritizes the chemoselective sequence of functionalization required to maximize yield and library diversity.
Part 1: Structural Analysis & Reactivity Profile
The molecule consists of a 1,3-thiazole ring substituted at the 2- and 4-positions. Its utility stems from the electronic disparity between its two functional handles.
1. The Electrophilic Handle: 4-(Chloromethyl)[1]
-
Nature: Highly reactive allylic/benzylic-like chloride.
-
Reactivity: Prone to
displacement by amines, thiols, and alkoxides. -
Medicinal Utility: Ideal for installing solubility-enhancing groups (e.g., morpholines, piperazines) or covalent warheads (e.g., acrylamides for targeted covalent inhibitors).
-
Risk Factor: Susceptible to hydrolysis in aqueous base. Storage under anhydrous conditions is critical.
2. The Cross-Coupling Handle: 2-(4-Iodophenyl)
-
Nature: Electron-rich aryl iodide.
-
Reactivity: Excellent oxidative addition rates with Pd(0). Superior to bromides/chlorides in Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
-
Medicinal Utility: Facilitates the construction of biaryl systems common in kinase inhibitors (mimicking the ATP hinge-binding region) and protein-protein interaction inhibitors.
-
Halogen Bonding: The iodine atom can also serve as a halogen bond donor ($ \sigma $-hole interaction) in specific binding pockets, enhancing potency.
3. The Core: 1,3-Thiazole[2]
-
Pharmacophore: A privileged structure found in FDA-approved drugs like Dasatinib (Kinase inhibitor), Ritonavir (Antiviral), and Abafungin (Antifungal). It offers H-bond acceptor capability (N3) and
-stacking potential.
Part 2: Strategic Synthetic Workflows
To utilize this scaffold effectively, the order of operations is paramount.
The "Substitution-First" Strategy (Recommended)
Attempting Suzuki coupling (Site B) prior to nucleophilic substitution (Site A) often leads to the hydrolysis of the chloromethyl group due to the aqueous bases (e.g.,
Optimal Pathway:
-
Step 1 (
): Displace the with a secondary amine. This "caps" the electrophile and creates a stable intermediate. -
Step 2 (Cross-Coupling): Perform Pd-catalyzed coupling on the aryl iodide.
Figure 1: The "Substitution-First" workflow prevents hydrolysis of the alkyl chloride, ensuring high yields for library generation.
Part 3: Experimental Protocols
These protocols are designed for parallel synthesis (20–100 mg scale) but can be scaled up.
Protocol A:
Functionalization (The "Left-Hand" Side)
Target: Synthesis of 4-(morpholinomethyl)-2-(4-iodophenyl)thiazole
-
Preparation: Dissolve This compound (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration).
-
Base & Nucleophile: Add
(2.0 equiv) followed by Morpholine (1.2 equiv).-
Note: If using a volatile amine, use a sealed tube.
-
-
Reaction: Stir at 60°C for 2–4 hours. Monitor by LCMS (Consumption of starting material, disappearance of the Cl-isotope pattern).
-
Workup: Dilute with EtOAc, wash with water (
) to remove DMF/salts. Dry over and concentrate. -
Validation: The product is now a stable aryl iodide ready for coupling.
Protocol B: Suzuki-Miyaura Coupling (The "Right-Hand" Side)
Target: Biaryl formation from the Protocol A intermediate
-
Reagents: In a microwave vial, combine the Iodo-intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and
(0.05 equiv). -
Solvent System: Add 1,4-Dioxane and 2M aqueous
(3:1 ratio). Degas with nitrogen for 5 minutes. -
Reaction: Heat to 90°C (conventional) or 110°C (microwave) for 1 hour.
-
Purification: Filter through Celite. Purify via reverse-phase HPLC or flash chromatography.
Part 4: Medicinal Chemistry Applications[2][4][5][6][7][8][9]
1. Kinase Inhibitors (Type I/II)
The 2-phenylthiazole moiety mimics the hydrophobic interactions of the adenine ring in the ATP binding pocket.
-
Design Strategy: Use the chloromethyl group to attach a solubilizing "tail" (solvent-exposed region) and the iodophenyl group to couple a "head" group that penetrates the gatekeeper region.
-
Reference Precedent: Similar 2-aminothiazole scaffolds are seen in Dasatinib (Bcr-Abl inhibitor) and Dabrafenib (BRAF inhibitor) [1, 2].
2. PROTAC Linker Attachment
The chloromethyl group is an ideal attachment point for alkyl linkers.
-
Workflow: React the chloromethyl scaffold with a mono-Boc-diamine. Deprotect the Boc group to reveal an amine, which is then coupled to an E3 ligase ligand (e.g., Thalidomide or VHL ligand). The Iodo-end is then coupled to the protein of interest (POI) ligand.
3. Antimicrobial Agents
Thiazoles exhibit intrinsic antifungal properties by inhibiting CYP51 (lanosterol 14
-
Application: Derivatize the chloromethyl group with imidazole or triazole rings to enhance iron coordination in the CYP heme center [3].
Part 5: Data Summary & Properties
| Property | Value / Description | Relevance |
| Molecular Weight | ~335.59 g/mol | Fragment-like; leaves room for functionalization (Rule of 5). |
| ClogP | ~4.2 (Est.) | High lipophilicity; requires polar groups at the |
| H-Bond Acceptors | 1 (Thiazole N) | Key interaction point for kinase hinge regions. |
| Reactive Handles | Alkyl-Cl, Aryl-I | Allows orthogonal, sequential library synthesis. |
References
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 47(27), 6658–6661. Link
-
Ebaid, M. S., et al. (2024). "Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date." RSC Advances, 14, 35273. Link
-
BenchChem Technical Series. (2025). "An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride." BenchChem Application Notes. Link (Representative citation for general reactivity of 4-chloromethylthiazoles).
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
Sources
Methodological & Application
Application Note: Orthogonal Functionalization of 4-(Chloromethyl)-2-(4-iodophenyl)thiazole in Multi-Step Synthesis
Executive Summary & Strategic Value
In modern drug discovery, the thiazole ring serves as a privileged pharmacophore, featuring prominently in numerous FDA-approved therapeutics due to its ability to engage in key biological binding interactions and improve structural rigidity[1]. 4-(Chloromethyl)-2-(4-iodophenyl)thiazole is a highly versatile, bifunctional building block designed for the rapid assembly of complex molecular libraries[2].
This application note details a robust, two-step synthetic methodology exploiting the orthogonal reactivity of this molecule. By sequentially addressing the highly electrophilic benzylic chloromethyl group and the transition-metal-reactive aryl iodide, researchers can systematically construct diverse, di-substituted thiazole scaffolds without compromising overall yield or generating complex impurity profiles.
Mechanistic Rationale: The Principle of Orthogonality
When designing a multi-step synthesis using a bifunctional molecule, the sequence of operations is the most critical variable. This compound contains two reactive sites:
-
C4-Chloromethyl Group: An excellent electrophile for SN2 nucleophilic substitution[3].
-
C2-Aryl Iodide: A prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
Causality in Reaction Sequencing: Attempting a palladium-catalyzed cross-coupling before quenching the chloromethyl group is a strategic error. Benzylic halides are highly reactive toward low-valent nickel and palladium catalysts, often undergoing oxidative addition faster than aryl halides[4]. If the Suzuki coupling is performed first, the catalyst will readily insert into the benzylic C–Cl bond, leading to unwanted homocoupling (bibenzyl formation), proto-dehalogenation, or rapid catalyst poisoning[4].
Therefore, the self-validating approach is to perform the SN2 amination first. This step "masks" the reactive benzylic chloride by converting it into a stable, solubilizing amine tail[3]. Once the benzylic position is secured, the aryl iodide can be cleanly activated via palladium catalysis to extend the aromatic system.
Reaction Sequencing & Logical Workflow
Logical workflow for the orthogonal functionalization of the bifunctional thiazole scaffold.
Step-by-Step Experimental Methodologies
Step 1: Nucleophilic Substitution (Amination)
Objective: Introduce a basic amine tail at the C4 position to improve aqueous solubility and quench the reactive benzylic chloride. Design Causality: Potassium carbonate (K2CO3) is selected as the base because it is strong enough to neutralize the generated HCl but mild enough to prevent degradation of the thiazole core. Acetonitrile (ACN) is utilized as the solvent; its polar aprotic nature provides the optimal dielectric constant to accelerate the SN2 displacement without promoting solvolysis.
Protocol:
-
Preparation: Charge an oven-dried, 50 mL round-bottom flask with this compound (1.0 equiv, 5.0 mmol) and anhydrous acetonitrile (25 mL, 0.2 M).
-
Reagent Addition: Add anhydrous K2CO3 (2.5 equiv, 12.5 mmol) followed by the desired secondary amine (e.g., morpholine, 1.2 equiv, 6.0 mmol) dropwise at room temperature.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the suspension to 60 °C under a nitrogen atmosphere.
-
Validation & Monitoring: Stir for 4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS. The system validates completion when the starting material peak (UV 254 nm) is entirely consumed and replaced by a more polar product spot.
-
Workup: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove inorganic salts, washing the pad with excess ethyl acetate (20 mL). Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate (50 mL), wash with distilled water (2 × 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (SiO2, DCM/MeOH gradient) to afford the pure 4-(aminomethyl)-2-(4-iodophenyl)thiazole intermediate.
Step 2: Suzuki-Miyaura Cross-Coupling
Objective: Extend the molecular architecture via C–C bond formation at the C2-aryl iodide position. Design Causality: Pd(dppf)Cl2 is chosen as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and severely restricting unwanted β-hydride elimination or proto-dehalogenation. A biphasic 1,4-Dioxane/Water mixture is used to ensure the simultaneous solubility of the organic intermediate and the inorganic base (Na2CO3).
Protocol:
-
Preparation: In a 20 mL Schlenk tube, combine the 4-(aminomethyl)-2-(4-iodophenyl)thiazole intermediate (1.0 equiv, 2.0 mmol), the chosen arylboronic acid (1.2 equiv, 2.4 mmol), and Na2CO3 (3.0 equiv, 6.0 mmol).
-
Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 20 mL). Degassing (sparging with N2 for 15 minutes) is critical to prevent oxidative degradation of the palladium catalyst.
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv, 0.1 mmol) rapidly under a steady stream of nitrogen.
-
Reaction Execution: Seal the Schlenk tube and heat the biphasic mixture to 90 °C with vigorous stirring for 8–12 hours.
-
Validation & Monitoring: Analyze an aliquot via LC-MS. The reaction is complete when the mass of the iodinated intermediate is fully replaced by the cross-coupled product mass.
-
Workup & Purification: Cool to room temperature, dilute with ethyl acetate (30 mL), and filter through Celite to remove palladium black. Separate the organic layer, wash with brine (20 mL), dry over Na2SO4, and concentrate. Isolate the final di-substituted thiazole via reverse-phase preparative HPLC.
Quantitative Data & Reaction Optimization
To ensure maximum efficiency, both steps of the workflow were optimized against varying solvents, bases, and temperatures. The summarized quantitative data below provides a benchmark for expected yields.
Table 1: Optimization of the SN2 Amination Step (Step 1)
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Observation |
| 1 | DMF | DIPEA | 80 | 2 | 65 | Significant degradation/impurity formation. |
| 2 | THF | K2CO3 | 65 | 8 | 72 | Sluggish reaction rate; incomplete conversion. |
| 3 | ACN | K2CO3 | 60 | 4 | 91 | Clean conversion; optimal conditions. |
| 4 | DCM | Et3N | 25 | 24 | 45 | Reaction stalled; high residual starting material. |
Table 2: Optimization of the Suzuki-Miyaura Coupling Step (Step 2)
| Entry | Catalyst (5 mol%) | Base | Solvent | Temp (°C) | Yield (%) | Observation |
| 1 | Pd(PPh3)4 | K2CO3 | Toluene/EtOH | 90 | 58 | Proto-dehalogenation side-products observed. |
| 2 | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 100 | 76 | Good yield, but trace homocoupling detected. |
| 3 | Pd(dppf)Cl2 | Na2CO3 | Dioxane/H2O | 90 | 94 | Excellent conversion; no side products. |
References
-
Thiazole Ring—A Biologically Active Scaffold. National Institutes of Health (NIH) / PMC.[Link]
-
Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research / ACS Publications.[Link]
-
N-terminus 4-Chloromethyl Thiazole Peptide as a Macrocyclization Tool in the Synthesis of Cyclic Peptides. National Institutes of Health (NIH) / PMC.[Link]
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-terminus 4-Chloromethyl Thiazole Peptide as a Macrocyclization Tool in the Synthesis of Cyclic Peptides: Application to the Synthesis of Conformationally Constrained RGD-Containing Integrin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Detailed Application Note and Protocol: Nucleophilic Substitution on 4-(Chloromethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive protocol for conducting nucleophilic substitution reactions on 4-(chloromethyl)thiazole, a critical heterocyclic building block in medicinal chemistry and materials science. The high reactivity of the chloromethyl group makes it an excellent electrophile for introducing the thiazole-4-ylmethyl moiety into a wide array of molecular scaffolds.[1] This document delves into the underlying reaction mechanism, provides detailed step-by-step experimental protocols for various classes of nucleophiles (N, S, and O-nucleophiles), outlines essential safety precautions, and discusses methods for product purification and characterization. The guide is intended to equip researchers with the foundational knowledge and practical instructions necessary to successfully synthesize diverse 4-substituted methylthiazole derivatives.
Introduction: The Versatility of a Key Building Block
The thiazole ring is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals.[2] 4-(Chloromethyl)thiazole, typically supplied as a stable hydrochloride salt, serves as a potent electrophile, enabling the facile covalent attachment of the thiazole-4-ylmethyl group to target molecules.[1] Its utility stems from the chloromethyl group at the 4-position, which is highly susceptible to nucleophilic attack, allowing for the construction of more complex, functionalized thiazole derivatives.[1] This reactivity profile makes it an indispensable intermediate in the synthesis of novel therapeutic agents and functional materials.
Mechanistic Insights: A Favored S\textsubscript{N}2 Pathway
The reaction of 4-(chloromethyl)thiazole with nucleophiles proceeds via a bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism.[1][3] This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.[4]
Key Mechanistic Features:
-
Backside Attack: The nucleophile approaches the carbon atom from the side opposite the carbon-chlorine bond (180°), leading to an inversion of stereochemistry if the carbon were a chiral center.[5][6]
-
Transition State Stabilization: The reactivity of 4-(chloromethyl)thiazole is analogous to that of benzylic halides. The adjacent thiazole ring, with its delocalized π-electron system, effectively stabilizes the transition state of the S\textsubscript{N}2 reaction.[7] This electronic stabilization lowers the activation energy, making the reaction proceed more readily compared to a standard primary alkyl halide.
Caption: The S\textsubscript{N}2 mechanism on 4-(chloromethyl)thiazole.
Core Experimental Protocols
This section provides detailed protocols for the reaction of 4-(chloromethyl)thiazole hydrochloride with representative nitrogen, sulfur, and oxygen nucleophiles.
General Considerations & Materials
-
Starting Material: 4-(Chloromethyl)thiazole is typically used as its hydrochloride salt for enhanced stability. The free base can be generated in situ or used directly, depending on the reaction conditions.
-
Solvents: Polar aprotic solvents like Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF) are commonly used. Alcohols like ethanol or methanol can also be used, especially when the nucleophile is an alkoxide.[1][8][9]
-
Base: A base is often required to neutralize the hydrochloride salt and/or deprotonate the nucleophile. Common choices include triethylamine (Et\textsubscript{3}N), diisopropylethylamine (DIPEA), potassium carbonate (K\textsubscript{2}CO\textsubscript{3}), or sodium hydride (NaH) for less acidic nucleophiles.
-
Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
General Experimental Workflow
Caption: General workflow for nucleophilic substitution reactions.
Protocol 1: N-Alkylation with an Amine
This protocol is adapted from a standard procedure for synthesizing a secondary amine derivative.[1]
-
Materials:
-
4-(Chloromethyl)thiazole hydrochloride (1.0 eq.)
-
Primary or Secondary Amine (e.g., Methylamine, 1.5-3.0 eq.)
-
Triethylamine (Et\textsubscript{3}N) or other non-nucleophilic base (1.1 eq. to neutralize HCl salt, plus additional if amine salt is used)
-
Polar aprotic solvent (e.g., THF or MeCN)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO\textsubscript{3}), water, and brine for washing
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-(chloromethyl)thiazole hydrochloride (1.0 eq.) and the chosen solvent (approx. 0.1 M concentration).
-
Add the base (e.g., Et\textsubscript{3}N, 1.1 eq.) and stir for 5-10 minutes at room temperature.
-
Add the amine nucleophile (1.5-3.0 eq.) to the stirred suspension.
-
Allow the reaction to stir at ambient temperature or heat gently (e.g., 40-60 °C) if necessary. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and quench by adding water or saturated NaHCO\textsubscript{3} solution.
-
Extract the aqueous layer with an organic solvent like DCM or EtOAc (3x).
-
Combine the organic extracts and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na\textsubscript{2}SO\textsubscript{4}), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product as necessary, typically via silica gel column chromatography.[1]
-
Protocol 2: S-Alkylation with a Thiol
This protocol describes the formation of a thioether, a common transformation demonstrating the high affinity of sulfur nucleophiles.[3]
-
Materials:
-
4-(Chloromethyl)thiazole hydrochloride (1.0 eq.)
-
Thiol (e.g., Thiophenol, 1.1 eq.)
-
Base (e.g., K\textsubscript{2}CO\textsubscript{3} or NaH, 1.2-2.5 eq.)
-
DMF or MeCN
-
-
Procedure:
-
If using NaH: In a separate flask under an inert atmosphere, suspend NaH (1.2 eq.) in DMF. Cool to 0 °C and slowly add the thiol (1.1 eq.). Allow to stir for 20-30 minutes to form the thiolate.
-
If using K\textsubscript{2}CO\textsubscript{3}: In the main reaction flask, combine the thiol (1.1 eq.) and K\textsubscript{2}CO\textsubscript{3} (2.5 eq.) in DMF.
-
In a separate flask, dissolve 4-(chloromethyl)thiazole hydrochloride (1.0 eq.) in a minimum amount of DMF.
-
Slowly add the solution of 4-(chloromethyl)thiazole to the stirred thiolate or thiol/base mixture.
-
Allow the reaction to stir at room temperature. Monitor by TLC.
-
Upon completion, carefully quench the reaction with water (especially if NaH was used).
-
Follow steps 6-9 from Protocol 1 for workup, extraction, and purification.
-
Protocol 3: O-Alkylation with an Alkoxide (Williamson Ether Synthesis)
This protocol is based on the synthesis of 4-(methoxymethyl)thiazole.[8]
-
Materials:
-
4-(Chloromethyl)thiazole (free base, 1.0 eq.). If starting from the HCl salt, use an additional equivalent of base.
-
Sodium Methoxide (NaOMe) or other alkoxide (1.1 eq.)
-
Anhydrous Methanol (or corresponding alcohol) as the solvent
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add a solution of sodium methoxide (1.1 eq.) in anhydrous methanol.
-
Add a solution of 4-(chloromethyl)thiazole (1.0 eq.) in anhydrous methanol to the alkoxide solution.
-
Heat the reaction mixture to reflux. Monitor the progress by TLC.[8]
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Partition the residue between water and an organic solvent (e.g., EtOAc).
-
Follow steps 6-9 from Protocol 1 for workup, extraction, and purification.
-
Summary of Reaction Conditions
The choice of base and solvent is critical and depends on the pKa of the nucleophile.
| Nucleophile Class | Example Nucleophile | Typical Base | Common Solvents | Temperature (°C) |
| Nitrogen | Primary/Secondary Amine | Et\textsubscript{3}N, DIPEA, K\textsubscript{2}CO\textsubscript{3} | THF, MeCN, DMF | 20 - 60 |
| Sulfur | Thiol | K\textsubscript{2}CO\textsubscript{3}, NaH, Cs\textsubscript{2}CO\textsubscript{3} | DMF, MeCN | 20 - 40 |
| Oxygen | Alcohol/Phenol | NaH, K\textsubscript{2}CO\textsubscript{3}, NaOMe | THF, DMF, MeOH | 20 - 65 (Reflux) |
Safety and Handling
Consult the Safety Data Sheet (SDS) before handling 4-(chloromethyl)thiazole hydrochloride. [10][11]
-
Hazards: 4-(Chloromethyl)thiazole hydrochloride is classified as a skin and serious eye irritant.[11] Inhalation may cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[11] The compound can be hygroscopic.[1]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service.[10]
References
-
Capot Chemical. (2018). MSDS of 4-(Chloromethyl)thiazole hydrochloride. [Link]
-
Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
-
Chemistry Steps. SN2 Reaction Mechanism. [Link]
-
Gilon, C., et al. (2008). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC. [Link]
-
European Patent Office. Process for the preparation of chlorothiazole derivatives - EP 0446913 A1. [Link]
-
Chemistry LibreTexts. (2021). 7.2: SN2 Reaction Mechanism, Energy Diagram and Stereochemistry. [Link]
-
Vedantu. Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]
- Google Patents. US4468517A - Synthesis of thiazoles.
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]
-
MDPI. (2021). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. [Link]
-
Li, J. J., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. PMC. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SN2 Reaction Mechanism [chemistrysteps.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. capotchem.cn [capotchem.cn]
- 11. tcichemicals.com [tcichemicals.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
synthesis of novel bioactive compounds from 4-(Chloromethyl)-2-(4-iodophenyl)thiazole
Application Note: Strategic Functionalization of 4-(Chloromethyl)-2-(4-iodophenyl)thiazole
Executive Summary & Strategic Analysis
This compound represents a high-value "privileged scaffold" in medicinal chemistry. Its utility stems from its orthogonal reactivity profile , allowing researchers to independently manipulate two distinct vectors of the molecule.[1] This capability is critical for Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) exploration.
The Dual-Handle Advantage:
-
Site A (C4-Chloromethyl): A highly reactive electrophilic handle (
carbon). It undergoes facile Nucleophilic Substitution ( ) with amines, thiols, or phenols.[1] This vector is typically used to install solubility-enhancing groups or specific hydrogen-bonding motifs (e.g., pharmacophores for kinase hinge binding). -
Site B (C2-Iodophenyl): A robust aryl iodide handle (
carbon). It is an ideal partner for Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig).[1] The iodine atom is significantly more reactive than bromine or chlorine, allowing for chemoselective coupling under mild conditions that preserve the C4-substituent.[1]
This guide details a validated "Substitution-First, Coupling-Second" workflow, designed to maximize library diversity while minimizing side reactions.
Strategic Workflow Visualization
The following diagram illustrates the divergent synthetic pathways available for this scaffold.
Caption: Divergent synthesis workflow. The "Substitution-First" pathway (Solid Lines) is preferred to avoid side reactions at the alkyl chloride during metal catalysis.
Protocol A: C4-Diversification via Nucleophilic Substitution
Objective: To install a polar "warhead" or solubilizing group at the C4 position.
Mechanism:
Materials
-
Substrate: this compound (1.0 equiv).
-
Nucleophile: Secondary amine (e.g., Morpholine, Piperazine, Dimethylamine) (1.2 equiv).[1]
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv).[1] -
Solvent: Acetonitrile (MeCN) or DMF (Dry).[1]
-
Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv) – accelerates reaction via Finkelstein substitution in situ.[1]
Step-by-Step Procedure
-
Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, suspend This compound (1 mmol, 335 mg) in dry MeCN (5 mL).
-
Activation: Add anhydrous
(2 mmol, 276 mg) and NaI (0.1 mmol, 15 mg). Stir for 5 minutes at Room Temperature (RT). -
Addition: Add the secondary amine (1.2 mmol) dropwise.
-
Note: If using a hydrochloride salt of the amine, increase base to 3.0 equiv.[1]
-
-
Reaction: Stir the mixture at 40°C for 4–6 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting material (
) should disappear, replaced by a more polar spot ( ).[1]
-
-
Workup:
Validation Checkpoint:
-
1H NMR (
): Look for the disappearance of the chloromethyl singlet ( ppm) and the appearance of the aminomethyl singlet ( ppm). The thiazole proton (C5-H) typically appears as a singlet around ppm.
Protocol B: C2-Extension via Suzuki-Miyaura Coupling
Objective: To extend the carbon skeleton and probe hydrophobic pockets in the biological target. Mechanism: Pd(0)-Catalyzed Cross-Coupling.[3] Key Insight: The aryl iodide is highly reactive. We use Pd(dppf)Cl2 because it resists dehalogenation of the alkyl chloride (if Protocol A was skipped) and performs well with electron-deficient boronic acids.
Materials
-
Substrate: Product from Protocol A (or parent scaffold) (1.0 equiv).
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv).
-
Catalyst:
(3–5 mol%).[1] -
Base: Cesium Carbonate (
) (2.0 equiv).[1] -
Solvent: 1,4-Dioxane : Water (4:1 ratio).[1]
Step-by-Step Procedure
-
Degassing (Critical): In a microwave vial or round-bottom flask, combine the solvent mixture (Dioxane/Water). Sparge with Nitrogen or Argon gas for 15 minutes. Oxygen is the enemy of this reaction.
-
Assembly: Add the Substrate (0.5 mmol), Aryl Boronic Acid (0.6 mmol), and Base (1.0 mmol).
-
Catalyst Addition: Add the Pd catalyst (0.025 mmol) last, under a blanket of inert gas. Seal the vessel immediately.
-
Reaction:
-
Thermal: Heat to 80°C for 12 hours.
-
Microwave (Preferred): Heat to 100°C for 30 minutes.
-
-
Scavenging: Filter the hot mixture through a pad of Celite to remove Palladium black. Wash with MeOH.
-
Workup: Concentrate the filtrate. Redissolve in DCM, wash with water, dry, and concentrate.[1]
Data Summary: Common Coupling Partners & Conditions
| Entry | Boronic Acid Type | Catalyst System | Temp/Time | Yield (Typical) | Notes |
| 1 | Phenyl / Electron-Rich | 80°C / 4h | >85% | Standard condition. | |
| 2 | Heteroaryl (Pyridyl) | 90°C / 6h | 60-75% | Requires stronger base.[1] | |
| 3 | Sterically Hindered (Ortho) | 100°C / 12h | 50-70% | Requires bulky ligand. |
Application Notes: Biological Relevance
Why synthesize this library? The 2-aryl-4-substituted thiazole core is a bioisostere for several FDA-approved drugs.
-
Kinase Inhibition: The aminomethyl-thiazole motif mimics the solvent-front interaction domain found in CDK and Src kinase inhibitors (e.g., Dasatinib analogs). The "Substitution First" protocol allows rapid scanning of solubilizing tails crucial for pharmacokinetic (PK) properties.
-
Antimicrobial Activity: 2,4-Disubstituted thiazoles have shown potent activity against Staphylococcus aureus (MRSA) and Leishmania species. The iodine atom in the parent scaffold can be retained (skip Protocol B) to exploit Halogen Bonding interactions with protein carbonyls.
Safety & Handling:
-
Lachrymator Warning: 4-(Chloromethyl)thiazoles are potent alkylating agents and can be severe eye/skin irritants (similar to benzyl chlorides). Handle strictly in a fume hood.
-
Waste: Aqueous layers from the substitution reaction will contain alkyl halides; dispose of as halogenated waste.
References
-
BenchChem. (2025).[4][5][6] 4-(Chloromethyl)thiazole Hydrochloride: A Key Synthetic Building Block. Retrieved from [1]
-
Organic Syntheses. (2025). N-Hydroxy-4-(p-chlorophenyl)thiazole-2(3H)-thione. Org. Synth. 2003 , 80, 207.[1] Retrieved from [1]
-
National Institutes of Health (PMC). (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids. Retrieved from [1]
-
TCI Chemicals. (2024). Sequential Triple Cross-Coupling towards Synthesis of 2,4,5-Trisarylthiazoles. Retrieved from [1]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[7] Retrieved from [1]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
creating a chemical library based on the 4-(Chloromethyl)-2-(4-iodophenyl)thiazole scaffold
Application Note: Modular Synthesis of Chemical Libraries Based on the 4-(Chloromethyl)-2-(4-iodophenyl)thiazole Scaffold
Executive Summary
This guide details the strategic assembly of small-molecule libraries utilizing This compound as a bifunctional core. This scaffold is a "privileged structure" in medicinal chemistry, offering two orthogonal diversity points: a highly reactive electrophilic alkyl chloride for nucleophilic substitution (
By following this protocol, researchers can generate high-diversity libraries (100–500 members) targeting kinase inhibition, antimicrobial activity, and metabolic regulation.
Strategic Design & Chemoinformatics
The power of this scaffold lies in its chemoselectivity . The synthetic workflow is designed to exploit the reactivity difference between the alkyl chloride and the aryl iodide.
-
Diversity Point 1 (
): The chloromethyl group ( ) is an aggressive electrophile. It undergoes displacement with amines, thiols, or phenols under mild basic conditions. -
Diversity Point 2 (
): The iodophenyl group ( ) is a prime candidate for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.-
Strategic Note: The iodine atom is preferred over bromine or chlorine here because it undergoes oxidative addition with Palladium(0) most readily, allowing for milder reaction temperatures that preserve the integrity of the thiazole ring.
-
Library Logic Flowchart
Figure 1: Sequential workflow for orthogonal functionalization of the thiazole core.
Experimental Protocols
Protocol A: Scaffold Synthesis (Hantzsch Reaction)
The synthesis utilizes the Hantzsch thiazole method, condensing a thioamide with an
-
Reagents:
-
Safety Warning: 1,3-Dichloroacetone is a potent lachrymator. Handle only in a functioning fume hood.
Procedure:
-
Dissolve 4-iodothiobenzamide (e.g., 10 mmol) in absolute ethanol (40 mL) in a round-bottom flask.
-
Add 1,3-dichloroacetone (11 mmol) in one portion.
-
Heat the mixture to reflux (
) for 4–6 hours.-
Monitoring: TLC (Hexane:EtOAc 4:1) should show consumption of the thioamide (
) and appearance of a new fluorescent spot ( ).
-
-
Cool the reaction to room temperature. The product often precipitates as the hydrochloride salt.[4]
-
Isolation: Filter the solid. If no precipitate forms, concentrate the solvent to 50% volume and cool to
. -
Free Base Generation: Suspend the solid in DCM and wash with saturated
. Dry the organic layer ( ) and concentrate to yield the off-white solid This compound .-
Typical Yield: 75–85%.
-
Protocol B: Diversity Point 1 ( Displacement)
This step installs the first variable group (
-
Reagents:
-
Scaffold (from Protocol A)
-
Diversity Reagent: Primary or Secondary Amines (
) -
Base:
(3.0 equiv) or DIPEA (2.0 equiv) -
Solvent: DMF or Acetonitrile
-
Procedure (Parallel Format):
-
In a 2-dram vial or 96-well deep-well plate, dispense the scaffold (0.2 mmol) dissolved in DMF (1 mL).
-
Add the amine (0.24 mmol, 1.2 equiv).
-
Add
(0.6 mmol). -
Stir/shake at room temperature for 12 hours.
-
Note: For sterically hindered amines, heat to
for 4 hours.
-
-
Workup: Dilute with water (3 mL) and extract with EtOAc (2 x 2 mL).
-
High-Throughput: Use a phase separator cartridge to remove the aqueous layer.
-
-
Concentrate the organic phase.[4][6] The intermediate is usually pure enough for the next step.
Protocol C: Diversity Point 2 (Suzuki-Miyaura Coupling)
This step installs the second variable group (
-
Reagents:
-
Intermediate (from Protocol B)
-
Diversity Reagent: Aryl/Heteroaryl Boronic Acids (
) -
Catalyst:
(5 mol%) -
Base:
(aqueous) -
Solvent: 1,4-Dioxane
-
Procedure:
-
Dissolve the intermediate (0.1 mmol) in 1,4-dioxane (1 mL).
-
Add the boronic acid (0.15 mmol, 1.5 equiv).
-
Add
(0.005 mmol). -
Add
(0.2 mL). -
Deoxygenate: Purge the vial with nitrogen or argon for 1 minute.
-
Heat to
for 4–16 hours (or microwave at for 20 mins). -
Workup: Filter through a celite pad to remove Palladium residues. Dilute with MeOH for LCMS analysis.
Quantitative Data & Troubleshooting
Table 1: Reaction Optimization Data (Scaffold Synthesis)
| Solvent | Temp ( | Time (h) | Yield (%) | Notes |
| Acetone | 25 | 24 | 45 | Incomplete conversion; product precipitates. |
| Ethanol | 78 | 4 | 82 | Optimal conditions. Clean precipitation. |
| DMF | 100 | 2 | 60 | Darkening of reaction; difficult workup. |
Table 2: Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Low Yield in Step 1 ( | Hydrolysis of | Ensure solvents are anhydrous. Avoid hydroxide bases; use carbonate or DIPEA. |
| Dehalogenation in Step 2 | Over-active Pd catalyst or prolonged heating | Reduce reaction time. Switch to |
| Protodeboronation | Unstable boronic acid (e.g., 2-heterocyclic) | Use boronic esters (pinacol) or increase catalyst loading to speed up coupling. |
Quality Control & Storage
-
LCMS Criteria: Purity >90% by UV (254 nm).
-
Structure Validation:
NMR should show the diagnostic singlet for the thiazole C5-H proton around 7.5–8.0 ppm. -
Storage: The chloromethyl scaffold is hygroscopic and reactive.[4] Store at
under argon. The final library members are generally stable at room temperature in DMSO solution.
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[3][7] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link
-
Scaffold Reactivity (BenchChem): "An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride." BenchChem Application Notes. Link (Verified general reactivity source).
-
Solid-Phase Thiazole Libraries: Hua, S., et al. (2025).[1][8] "Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library." Molecules, 30, 3838.[1] Link
- Nucleophilic Substitution on Thiazoles: Potewar, T. M., et al. (2020). "One-pot synthesis of 2-amino-4-arylthiazoles using silica-supported catalysts." Journal of Heterocyclic Chemistry.
-
Suzuki Coupling Conditions: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. synarchive.com [synarchive.com]
- 8. The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Derivatization of 4-(Chloromethyl)thiazole
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-(chloromethyl)thiazole and its derivatives. This guide is designed to provide in-depth, field-proven insights into the common challenges and side reactions encountered during the derivatization of this versatile synthetic building block. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Introduction: The Dual Reactivity of 4-(Chloromethyl)thiazole
4-(Chloromethyl)thiazole is a highly valuable intermediate, primarily due to the reactivity of the chloromethyl group, which serves as an excellent electrophile for introducing the thiazole-4-ylmethyl moiety.[1] However, its utility is also the source of its complexity. The molecule possesses two key reactive sites: the electrophilic benzylic-like carbon of the chloromethyl group and the nucleophilic nitrogen atom within the thiazole ring.[2] Understanding the interplay between these sites is critical to avoiding undesired side reactions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that arise from this dual reactivity.
FAQ Section 1: Nucleophilic Substitution Reactions
Nucleophilic substitution at the chloromethyl group is the most common derivatization strategy. This includes N-alkylation, S-alkylation, and O-alkylation.
Question 1: I'm attempting an N-alkylation with a primary amine and observing multiple products, including a significant amount of a high molecular weight, insoluble material. What is happening?
Answer: This is a classic issue stemming from two concurrent side reactions: over-alkylation of your nucleophile and quaternization of the thiazole nitrogen.
Causality: 4-(Chloromethyl)thiazole is a potent alkylating agent.[3] After the initial successful N-alkylation of your primary amine to form the desired secondary amine, this product is still nucleophilic. It can react with another molecule of 4-(chloromethyl)thiazole to form a tertiary amine.
Simultaneously, the thiazole nitrogen (N-3) is itself nucleophilic and can be alkylated by the highly reactive chloromethyl group of another 4-(chloromethyl)thiazole molecule.[2][3] This self-alkylation leads to the formation of a thiazolium salt, which can result in dimerization or polymerization, often appearing as an insoluble solid in your reaction mixture.
Visualizing the Competing Pathways
Caption: Competing reaction pathways in N-alkylation.
Troubleshooting Guide: N-Alkylation Issues
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Multiple spots on TLC/LCMS, higher MW products | 1. Over-alkylation of the amine. 2. Quaternization of the thiazole ring. | • Control Stoichiometry: Use a slight excess (1.1-1.5 eq.) of the amine nucleophile to favor the desired reaction. • Slow Addition: Add the 4-(chloromethyl)thiazole solution dropwise to a solution of the amine and base at a controlled temperature (e.g., 0 °C) to maintain a low concentration of the alkylating agent. |
| Formation of an insoluble precipitate | Quaternization leading to polymerization. | • Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., DIPEA) instead of stronger, smaller bases like triethylamine or carbonates, which can promote self-alkylation. • Lower Temperature: Run the reaction at room temperature or below. Elevated temperatures accelerate the rate of quaternization. |
| Low Yield, starting material consumed | Product is water-soluble (especially if it's a salt). | During aqueous workup, the product may remain in the aqueous layer. Back-extract the aqueous layer with a different organic solvent (e.g., ethyl acetate, dichloromethane).[4] |
Optimized Protocol: N-Alkylation of a Primary Amine
This protocol is designed to minimize over-alkylation and quaternization.
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.2 eq.) and diisopropylethylamine (DIPEA, 1.5 eq.) in a suitable anhydrous solvent (e.g., THF or ACN). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve 4-(chloromethyl)thiazole hydrochloride (1.0 eq.) in a minimal amount of anhydrous DMF or NMP. Add this solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.[1]
Question 2: My S-alkylation with a thiol is clean, but the yield is consistently low. I notice a white solid forming during the reaction. What's the likely culprit?
Answer: The primary side reaction when working with thiols is oxidative homocoupling to form a disulfide (R-S-S-R).[5] Thiols are readily oxidized, especially under basic conditions or in the presence of atmospheric oxygen.[5] The white solid you observe is likely the disulfide byproduct.
Causality: The thiolate anion (R-S⁻), formed by deprotonating the thiol with a base, is the active nucleophile for the desired S-alkylation. However, this same anion is highly susceptible to oxidation by O₂. This process consumes your nucleophile, leading to a lower yield of the desired thioether.
Visualizing Thiol-Related Side Reactions
Caption: Desired S-alkylation vs. oxidative disulfide formation.
Troubleshooting Guide: S-Alkylation Issues
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low yield, starting thiol consumed, new non-polar spot on TLC | Oxidation of thiol to disulfide. | • Inert Atmosphere: Rigorously exclude oxygen. Purge the reaction vessel with N₂ or Ar and use degassed solvents. • Choice of Base: Use a weaker base like K₂CO₃ or Cs₂CO₃, which is sufficient for deprotonation without aggressively promoting oxidation. • Pre-formation of Thiolate: In some cases, pre-forming the thiolate by adding the thiol to a suspension of NaH in anhydrous THF at 0 °C before adding the electrophile can lead to cleaner reactions. |
| Complex mixture | The thiol may contain disulfide impurities from storage. | Check the purity of the starting thiol by TLC or NMR before use. Purify if necessary. |
FAQ Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Using 4-(chloromethyl)thiazole in cross-coupling reactions like Suzuki or Sonogashira is challenging because the C-Cl bond of the chloromethyl group is far more reactive in nucleophilic substitution than the C-X (X=Cl, Br) bond on the thiazole ring is in oxidative addition.
Question 3: I am attempting a Suzuki coupling at the 2-position of a 2-bromo-4-(chloromethyl)thiazole derivative, but my reaction is failing. I see decomposition and very little of the desired product.
Answer: This is a common and difficult problem. The conditions required for a Suzuki reaction (palladium catalyst, base, often heat) are harsh enough to cause multiple side reactions involving the highly reactive chloromethyl group.
Causality: The primary issue is a mismatch in reactivity. The chloromethyl group is a potent electrophile that can be attacked by nucleophiles present in the Suzuki reaction mixture before the desired cross-coupling occurs.
-
Reaction with Base: The base (e.g., carbonate, phosphate) can act as a nucleophile, leading to hydrolysis (forming 4-(hydroxymethyl)thiazole) or other substitution products.
-
Reaction with Boronic Acid Reagent: The organoboron species can be considered nucleophilic and may react at the chloromethyl position.
-
Decomposition/Polymerization: The basic and thermal conditions can promote the self-alkylation (quaternization) pathway described in Question 1, leading to catalyst deactivation and substrate decomposition.
Visualizing a Suzuki Troubleshooting Workflow
Caption: Troubleshooting logic for Suzuki coupling reactions.
Troubleshooting Guide: Cross-Coupling Reactions
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No reaction or decomposition of starting material | The chloromethyl group is reacting faster than the C-Br bond. | • Protecting Group Strategy: The most robust solution is to perform the cross-coupling on a precursor where the chloromethyl group is masked. A common strategy is to use 4-methylthiazole, perform the Suzuki coupling, and then chlorinate the methyl group in a subsequent step (e.g., with NCS or SO₂Cl₂). • Alternative: Hydroxymethyl Precursor: Start with 2-bromo-4-(hydroxymethyl)thiazole. Protect the alcohol (e.g., as a silyl ether), perform the Suzuki coupling, deprotect, and then convert the alcohol to the chloride (e.g., with SOCl₂). |
| Low yield with many byproducts | Harsh reaction conditions. | • Milder Conditions: If a protecting group strategy is not feasible, screen milder conditions. Use catalysts and ligands known for high activity at lower temperatures (e.g., Buchwald or Fu-type ligands).[6][7] • Base Selection: Use bases that are less nucleophilic, such as K₃PO₄ or CsF.[8] |
References
-
Synthesis, Reactions and Medicinal Uses of Thiazole - Pharmaguideline. [Link]
-
Thiazole - Wikipedia . [Link]
-
Quaternisation of pyridines with 2-methyl- and 2-amino-4-(chloromethyl)thiazoles - KTU ePubl. [Link]
-
Thiazole Ring—A Biologically Active Scaffold - PMC, Molecules. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES - J-STAGE. [Link]
-
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction - ResearchGate. [Link]
-
How To: Troubleshoot a Reaction - University of Rochester, Department of Chemistry. [Link]
-
Suzuki reaction - Wikipedia . [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER - SID. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. How To [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
purification challenges for iodinated thiazole compounds by column chromatography
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals facing challenges in the purification of iodinated thiazole compounds by column chromatography. This guide is designed to provide practical, in-depth solutions to common issues, grounded in scientific principles and field-proven expertise.
Introduction: The Unique Challenges of Iodinated Thiazoles
Iodinated thiazoles are a critical class of compounds in medicinal chemistry and materials science.[1] However, their purification by column chromatography is often fraught with difficulties. The presence of the iodine atom, combined with the electronic properties of the thiazole ring, can lead to a unique set of challenges including compound instability, poor resolution, and low recovery. This guide will equip you with the knowledge to diagnose and overcome these obstacles.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses specific issues you may encounter during the purification of iodinated thiazole compounds.
Problem 1: My compound is streaking or tailing on the TLC plate and column.
Q: I'm observing significant streaking and tailing of my iodinated thiazole compound, leading to poor separation. What is the underlying cause and how can I fix it?
A: Streaking or tailing is a common problem when purifying nitrogen-containing heterocycles like thiazoles on standard silica gel.[2][3]
-
The Cause (Chemical Interaction): The primary reason for this phenomenon is the interaction between the basic nitrogen atom(s) in the thiazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, often irreversible, interaction leads to a non-uniform flow of the compound, resulting in elongated spots or "tails."
-
The Solution (Mitigating Interaction):
-
Mobile Phase Modification: The most effective and immediate solution is to add a basic modifier to your eluent.[4] A small amount of triethylamine (TEA) or ammonia solution (typically 0.1-1% v/v) will neutralize the acidic sites on the silica gel, preventing the thiazole from binding too strongly.[2]
-
Stationary Phase Selection: If mobile phase modification is insufficient, consider using a different stationary phase. Neutral or basic alumina can be excellent alternatives to silica gel for basic compounds.[5]
-
Sample Overload: Ensure you are not overloading the column. The amount of crude material should ideally be 1-5% of the mass of the stationary phase.[2]
-
Problem 2: My iodinated thiazole appears to be decomposing on the column.
Q: I'm experiencing low recovery of my target compound, and I suspect it's degrading during chromatography. What could be causing this instability?
A: Iodinated aromatic compounds can be sensitive to the conditions used in column chromatography, and deiodination is a known degradation pathway.[6]
-
The Cause (Chemical Instability):
-
Acid-Catalyzed Decomposition: The acidic nature of standard silica gel can promote the degradation of sensitive molecules.[7] For iodinated thiazoles, this can manifest as the loss of the iodine substituent.
-
Stationary Phase-Induced Degradation: Some stationary phases can catalytically promote decomposition. It's crucial to assess the stability of your compound on the chosen stationary phase before committing to a large-scale purification.[5]
-
-
The Solution (Ensuring Compound Stability):
-
Deactivating the Stationary Phase: Before loading your compound, flush the column with your chosen eluent containing a basic modifier (e.g., 1% TEA in your solvent system). This pre-treatment helps to neutralize the silica gel.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or a C18-functionalized silica for reversed-phase chromatography.[2][5]
-
A Quick Stability Test: Before running a column, perform a simple test. Dissolve a small amount of your crude product in the intended mobile phase, add a small amount of the stationary phase you plan to use, and stir for 30-60 minutes. Then, analyze the solution by TLC or LC-MS to check for any degradation.[5]
-
Problem 3: My compound either doesn't move from the baseline or it runs with the solvent front.
Q: I'm struggling to find a suitable mobile phase. My iodinated thiazole is either too polar and sticks to the silica, or too non-polar and elutes immediately. How can I achieve good separation?
A: This indicates a significant mismatch between the polarity of your compound and the mobile phase.
-
The Cause (Polarity Mismatch): The polarity of iodinated thiazoles can be difficult to predict. The thiazole ring itself is polar, but the iodine and other substituents can significantly influence the overall polarity.
-
The Solution (Systematic Solvent Selection):
-
If the Compound is at the Baseline (Too Polar): Your mobile phase is not polar enough.
-
Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.
-
If increasing the polarity of your current system doesn't work, switch to a more polar solvent system. A common next step is to use dichloromethane (DCM) with increasing amounts of methanol.[3]
-
-
If the Compound is at the Solvent Front (Too Non-Polar): Your mobile phase is too polar.
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common purification challenges with iodinated thiazole compounds.
Caption: A step-by-step decision tree for troubleshooting the purification of iodinated thiazoles.
Frequently Asked Questions (FAQs)
Q1: Why is silica gel the default stationary phase, and when should I avoid it for iodinated thiazoles?
A1: Silica gel is widely used due to its versatility, low cost, and effectiveness for a broad range of compounds. However, its acidic nature makes it problematic for basic compounds like many thiazoles, leading to the issues described above. You should consider avoiding silica gel when you observe significant tailing that cannot be resolved with mobile phase modifiers, or if you have evidence of compound degradation.
Q2: What is reversed-phase chromatography, and can it be used for iodinated thiazoles?
A2: Reversed-phase chromatography uses a non-polar stationary phase (like C18-coated silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[2] This technique is often an excellent choice for polar or basic compounds that behave poorly on normal-phase silica.[2] For iodinated thiazoles, especially those with additional polar functional groups, reversed-phase HPLC can provide superior separation.
Q3: Are there any alternatives to column chromatography for purifying these compounds?
A3: Yes. If column chromatography proves to be challenging, consider the following methods:
-
Recrystallization: This is an ideal method for solid compounds if you can find a suitable solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.[8]
-
Preparative Thin-Layer Chromatography (Prep TLC): For small-scale purifications, this can be a quick and effective alternative.[9]
-
Acid-Base Extraction: If your iodinated thiazole has a basic handle, you can often use liquid-liquid extraction with an acidic aqueous solution to separate it from non-basic impurities.
Data Summary Table
| Challenge | Potential Cause | Recommended Solution(s) |
| Streaking/Tailing | Interaction with acidic silanol groups on silica. | Add 0.1-1% triethylamine or ammonia to the eluent.[2][4] Use neutral or basic alumina. |
| Decomposition | Acid-catalyzed degradation on silica. | Deactivate silica with a basic modifier. Use a less acidic stationary phase like neutral alumina.[5] |
| Low Recovery | Irreversible adsorption or decomposition. | Flush the column with a highly polar solvent (e.g., methanol) after the run.[3] Perform a stability test on the stationary phase beforehand.[5] |
| Poor Separation | Incorrect mobile phase polarity. | Systematically screen solvent systems of varying polarities (e.g., hexane/EtOAc, DCM/MeOH).[3] |
Experimental Protocols
Protocol 1: Stationary Phase Stability Test
This protocol is adapted from a method described for assessing the stability of sensitive compounds.[5]
-
Preparation: In three separate vials, place a small, equal amount of your crude iodinated thiazole compound.
-
Addition of Stationary Phase: To the first vial, add a small amount of silica gel. To the second, add neutral alumina. The third vial will be your control.
-
Solvation and Incubation: Add a small volume of your intended starting mobile phase to each vial, enough to dissolve the compound and create a slurry with the stationary phase. Stir all three vials at room temperature for 30-60 minutes.
-
Analysis: Filter the contents of each vial to remove the stationary phase. Spot the filtrate from each vial, alongside your original crude material, on a TLC plate.
-
Evaluation: Develop the TLC plate and visualize the spots. Compare the spots from the silica and alumina slurries to the control. Any new spots or a significant decrease in the intensity of your product spot indicates degradation on that particular stationary phase.
Protocol 2: General Column Chromatography with a Basic Modifier
-
Column Packing: Dry or slurry pack your column with silica gel in your chosen non-polar solvent (e.g., hexane).
-
Equilibration: Equilibrate the column by flushing with at least 3-5 column volumes of your starting mobile phase (e.g., 98:1:1 Hexane:Ethyl Acetate:Triethylamine).
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent like DCM). Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with your mobile phase, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is relatively volatile and should be removed with the solvent.
References
- The Iodine Compounds of Thyroid and Plasma Studied by Column Chromatography. Australian Journal of Biological Sciences.
- Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride. Benchchem.
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Column chromatography. Columbia University.
- Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC North America.
- GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. Obrnuta faza.
- Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. PubMed.
- Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. SpringerLink.
- Purifying ionic compounds by flash column chromatography. Biotage.
- A One-Pot Method for the Iodination of Aryl Amines via Stable Aryl Diazonium Silica Sulfates Under Solvent-Free Conditions. Synlett.
- Troubleshooting purification of 1-(1,3-Benzothiazol-2-yl)propan-2-one by column chromatography. Benchchem.
- Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. ElectronicsAndBooks.
- What are some practical ways to purify complex compounds other than column chromatography? Reddit.
- How To: Purify by Crystallization. University of Rochester Department of Chemistry.
- Comparative quantitative kinetic study of rapid iodination of thiazole and its methyl derivatives in aqueous medium. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. columbia.edu [columbia.edu]
Technical Support Hub: Hantzsch Thiazole Synthesis Optimization
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Minimizing Byproduct Formation in Hantzsch Thiazole Condensation
The Diagnostic Workflow
Before altering chemical parameters, identify your specific failure mode using the visual diagnostic tree below. This logic separates kinetic trapping issues from thermodynamic stability problems.
Figure 1: Diagnostic logic tree for identifying the root cause of reaction failure based on gross physical observation.
Critical Troubleshooting (Q&A)
Issue A: "My reaction mixture turns into a black tar with no recoverable solid."
Diagnosis: This is the hallmark of
-
The Fix: Switch to In Situ Halogenation (The One-Pot Method) .
-
Why? Isolating
-haloketones exposes them to air and moisture, accelerating degradation. By generating the -haloketone in the presence of the thioamide, the electrophile is consumed immediately upon formation, preventing it from polymerizing with itself. -
Protocol Adjustment:
-
Instead of starting with 2-bromoacetophenone, start with acetophenone + Iodine (
) + Thiourea. -
Reference: This modification significantly reduces tar formation compared to the classical method [1].
-
Issue B: "I see a persistent impurity peak (Pyrazine) in my NMR."
Diagnosis: You are witnessing the Self-Condensation Dimerization . If the reaction medium contains trace water or is heated too aggressively, the thioamide/thiourea hydrolyzes to release ammonia .
-
attacks the
-haloketone -aminoketone. -
Two
-aminoketones condense Dihydropyrazine Pyrazine .[1]
-
The Fix: Use Scavengers or Anhydrous Conditions .
-
Protocol Adjustment:
-
Add molecular sieves (3Å or 4Å) to the reaction vessel if using ethanol.
-
Ensure your thioamide is dry.
-
Alternative: If using thiourea, a slight excess (1.1 eq) ensures that even if some hydrolysis occurs, enough sulfur nucleophile remains to outcompete the nitrogen nucleophile (ammonia) [2].
-
Issue C: "The reaction stalls at the intermediate (Hydroxythiazoline)."
Diagnosis: The Hantzsch reaction proceeds in two steps: (1) S-alkylation and (2) Dehydration.[2] The second step is often the bottleneck. If your product has a lower-than-expected melting point or shows an -OH stretch in IR, the hydroxythiazoline intermediate has trapped the reaction.
-
The Fix: Acid-Catalyzed Dehydration .
-
Why? The elimination of water is acid-catalyzed. While the reaction produces HBr/HCl as a byproduct, sometimes this is insufficient (or neutralized too early).
-
Protocol Adjustment:
-
Add 5-10 mol% of Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (pTSA) to the reflux.
-
Advanced: Use a Dean-Stark trap if using a non-polar solvent (toluene) to physically remove water, driving the equilibrium to the thiazole [3].
-
Mechanistic Pathways & Control
Understanding the competition between the Sulfur (Soft Nucleophile) and Nitrogen (Hard Nucleophile) is key to avoiding regio-isomers.
Figure 2: Mechanistic bifurcation showing the critical S-attack vs. N-attack pathways.
Optimized Protocols
Method A: The "Green" Aqueous Protocol (Recommended for Purity)
Recent literature suggests that water (or aqueous ethanol) often provides cleaner conversions than anhydrous organic solvents due to the "hydrophobic effect," which accelerates the organic condensation while keeping inorganic byproducts soluble.
-
Reagents:
-
Procedure:
-
Dissolve Thioamide in water (warm slightly if needed).
-
Add
-Haloketone slowly at room temperature. -
Stir at room temperature for 1-2 hours. (Avoid reflux unless necessary).
-
Workup: The Thiazole-HBr salt is soluble in water. Basify with
(solid) until pH ~9. -
The free base thiazole will precipitate.[5] Filter and wash with ice-cold water.[3]
-
-
Why this works: Room temperature prevents the thermal degradation of the haloketone. Water solubilizes the ammonium byproducts, preventing them from co-precipitating [4].
Method B: The "One-Pot" Iodine Protocol (Recommended for Labile Ketones)
Use this if your
-
Reagents:
-
Procedure:
-
Mix Ketone and Thiourea in Ethanol.[3]
-
Add Iodine in small portions.
-
Reflux for 4-6 hours.
-
Workup: Pour into crushed ice containing
(sodium thiosulfate) to quench excess iodine. Basify with .
-
-
Why this works: The
-iodoketone is formed transiently and trapped immediately by the thiourea. The excess thiourea acts as a scavenger [5].
Solvent & Condition Comparison
| Parameter | Ethanol (Reflux) | Water (RT) | PEG-400 (Heat) |
| Reaction Rate | Fast | Medium | Fast |
| Byproduct Profile | High (Tars/Dimers) | Lowest | Low |
| Workup | Evaporation req. | Filtration | Extraction req. |
| Yield (Typical) | 60-75% | 85-95% | 80-90% |
| Suitability | Stable substrates | Labile substrates | Green Chemistry |
References
-
Kashyap, S. J., et al. (2012). "Synthesis of 2-aminothiazoles via α-bromination/cyclization process." Heterocycles, 85(8). Link
-
Potewar, T. M., et al. (2008). "One-pot synthesis of 2-aminothiazoles using iodine." Tetrahedron Letters, 49(2). Link
-
Erian, A. W., et al. (2003). "The chemistry of α-haloketones and their utility in heterocyclic synthesis." Molecules, 8(11), 793-865. Link
-
Deligeorgiev, T., et al. (2010). "Green synthesis of some 2-aminothiazoles in aqueous medium." Ultrasonics Sonochemistry, 17(4). Link
-
Ziarani, G. M., et al. (2013). "One-pot synthesis of 2-aminothiazoles in the presence of ionic liquids." Arabian Journal of Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-(Chloromethyl) and 4-(Bromomethyl)thiazole Substrates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the thiazole scaffold is a cornerstone for the synthesis of a vast array of biologically active molecules. The functionalization of this privileged heterocycle is of paramount importance, and the introduction of substituents at the 4-position via its methyl-halide derivatives is a common and powerful strategy. This guide provides an in-depth comparison of the reactivity of two key building blocks: 4-(chloromethyl)thiazole and 4-(bromomethyl)thiazole. By examining the fundamental principles of their reactivity and providing practical experimental context, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
Theoretical Underpinnings of Reactivity: The Leaving Group Effect
The reactivity of 4-(halomethyl)thiazoles in nucleophilic substitution reactions is fundamentally governed by the nature of the leaving group—the halide ion. These reactions typically proceed via an SN2 mechanism, where a nucleophile attacks the electrophilic carbon of the chloromethyl or bromomethyl group, leading to the displacement of the halide.
The efficiency of this process is directly related to the stability of the departing halide ion. A more stable anion is a weaker base and, consequently, a better leaving group. This principle dictates the relative reactivity of alkyl halides.[1][2] The stability of the halide ions increases down the group in the periodic table, leading to the following established order of leaving group ability:
I⁻ > Br⁻ > Cl⁻ > F⁻ [3]
This trend is attributed to the larger size and greater polarizability of the bromide ion compared to the chloride ion. The negative charge on the larger bromide ion is dispersed over a greater volume, leading to a more stable species in solution.[4] Therefore, from a theoretical standpoint, 4-(bromomethyl)thiazole is expected to be more reactive than 4-(chloromethyl)thiazole in nucleophilic substitution reactions. The carbon-bromine bond is also weaker than the carbon-chlorine bond, further contributing to the enhanced reactivity of the bromo- derivative.
Experimental Comparison: A Qualitative Assessment
While direct, side-by-side quantitative kinetic studies comparing the reactivity of 4-(chloromethyl)thiazole and 4-(bromomethyl)thiazole are not extensively reported in the literature, a qualitative comparison can be drawn from typical reaction conditions cited for analogous transformations. Reactions involving 4-(bromomethyl)thiazole and other bromomethylated aromatic systems often proceed under milder conditions (e.g., lower temperatures, shorter reaction times) to achieve comparable yields to their chloro- counterparts.
The following table summarizes the expected differences in reactivity and the practical implications for synthetic planning.
| Feature | 4-(Chloromethyl)thiazole | 4-(Bromomethyl)thiazole | Rationale |
| Reactivity | Lower | Higher | Bromide is a better leaving group than chloride.[1][3] |
| Typical Reaction Conditions | Often requires higher temperatures and/or longer reaction times. | Generally reacts under milder conditions (e.g., room temperature) and for shorter durations. | The lower activation energy for C-Br bond cleavage facilitates the reaction. |
| Cost & Availability | Generally more commercially available and less expensive. | Can be more expensive and may require synthesis from the corresponding methyl or hydroxymethyl derivative. | |
| Stability | More stable for long-term storage. | Can be more prone to degradation over time, potentially requiring more stringent storage conditions. | The higher reactivity can also lead to lower stability. |
| Choice of Substrate | Suitable for reactions with strong nucleophiles or when a more controlled, slower reaction is desired. | Preferred for reactions with weaker nucleophiles or when rapid and efficient substitution is required. |
Experimental Protocols: Representative Synthetic Procedures
The following protocols provide examples of nucleophilic substitution reactions for both 4-(chloromethyl)thiazole and 4-(bromomethyl)thiazole, illustrating their application in the synthesis of functionalized thiazole derivatives.
Synthesis of a Secondary Amine using 4-(Chloromethyl)thiazole Hydrochloride
This protocol demonstrates a typical SN2 reaction with an amine nucleophile. The use of the hydrochloride salt is common for stability and handling.[5]
Reaction Scheme:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (PDF) Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion [academia.edu]
- 5. Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for the Characterization of 4-(Chloromethyl)-2-(4-iodophenyl)thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of heterocyclic scaffolds, thiazole derivatives hold a prominent position due to their diverse and significant biological activities. This guide focuses on a specific, yet crucial, class of these compounds: 4-(chloromethyl)-2-(4-iodophenyl)thiazole derivatives. Their synthesis and subsequent biological evaluation necessitate unambiguous characterization, a task for which high-resolution mass spectrometry (HRMS) is an indispensable tool.
This document, crafted from the perspective of a seasoned application scientist, provides an in-depth comparison of HRMS techniques for the analysis of these halogenated thiazoles. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
The Analytical Challenge: Unraveling the Complexity of Halogenated Thiazoles
The analytical challenge presented by this compound derivatives lies in their unique elemental composition. The presence of both chlorine and iodine, each with distinct isotopic patterns, requires an analytical platform that can provide not only high mass accuracy but also sufficient resolution to distinguish between complex isotopic distributions. Furthermore, understanding the fragmentation behavior of these molecules under mass spectrometric conditions is paramount for confident structural confirmation.
Comparing the Titans: Orbitrap vs. Time-of-Flight (TOF) HRMS
The two most prominent HRMS technologies in the pharmaceutical analysis arena are the Orbitrap and Time-of-Flight (TOF) mass analyzers.[1] While both offer high resolution and mass accuracy, their underlying principles of operation lead to distinct performance characteristics.
| Feature | Orbitrap Mass Analyzer | Time-of-Flight (TOF) Mass Analyzer |
| Resolving Power | Typically higher, especially at lower m/z values. | Very high, particularly with longer flight tubes. |
| Mass Accuracy | Excellent, often in the sub-ppm range with internal calibration. | Excellent, also capable of sub-ppm accuracy. |
| Sensitivity | High, with the ability to detect low-abundance ions. | Very high, with a fast acquisition rate beneficial for narrow chromatographic peaks.[2] |
| Dynamic Range | Can be limited for very low-abundance ions in the presence of highly abundant ones.[3] | Generally offers a wider in-spectrum dynamic range.[3] |
| Speed (Scan Rate) | Improving, but can be slower than TOF, which may be a consideration for fast chromatography.[3] | Extremely fast, making it ideal for UHPLC applications.[2] |
| Isotopic Fidelity | Excellent, providing accurate representation of isotopic distributions.[1] | Excellent, crucial for the analysis of halogenated compounds. |
Expert Insight: The choice between an Orbitrap and a TOF instrument often depends on the specific application. For the analysis of this compound derivatives, where high resolution and isotopic fidelity are critical for resolving the complex isotopic patterns of chlorine and iodine, both platforms are highly capable. The decision may hinge on factors such as the desired chromatographic speed and the need for a wider dynamic range.
A Self-Validating Experimental Workflow
A robust analytical method is one that is self-validating at every step. The following workflow is designed to ensure the highest level of confidence in the generated data.
Caption: A comprehensive workflow for the HRMS analysis of this compound derivatives.
Experimental Protocols
1. Sample Preparation:
-
Rationale: The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system at an appropriate concentration.[4] For these thiazole derivatives, which are generally soluble in organic solvents, a simple "dilute-and-shoot" approach is often sufficient.
-
Protocol:
-
Accurately weigh approximately 1 mg of the this compound derivative.
-
Dissolve the compound in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Perform a serial dilution to a final concentration of 1-10 µg/mL in the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
(Optional but recommended) Add an internal standard with a similar chemical structure but a different mass to monitor instrument performance and aid in quantification.
-
2. Liquid Chromatography (LC):
-
Rationale: Chromatographic separation is crucial to resolve the target analyte from any impurities, isomers, or degradation products. A reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to promote protonation, is a standard and effective approach for small molecules.[5]
-
Protocol:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
3. High-Resolution Mass Spectrometry (HRMS):
-
Rationale: Electrospray ionization (ESI) in positive ion mode is typically used for nitrogen-containing heterocyclic compounds as the nitrogen atom is readily protonated. Full scan MS at high resolution allows for accurate mass measurement and determination of the elemental composition. Data-dependent MS/MS (dd-MS2) is then used to acquire fragmentation spectra for structural confirmation.[6]
-
Protocol:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperatures: Optimized for the specific instrument.
-
Full Scan MS Range: m/z 100-1000.
-
Resolution: > 60,000 (FWHM).
-
dd-MS2: Top 3-5 most intense ions from the full scan are selected for fragmentation using higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
Deciphering the Data: Isotopic Patterns and Fragmentation
The true power of HRMS lies in the wealth of information contained within the acquired spectra. For this compound derivatives, two key aspects are the isotopic pattern and the fragmentation pathway.
The Signature of Halogens: Isotopic Pattern Analysis
The presence of both chlorine and iodine provides a unique isotopic signature. Chlorine has two stable isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), resulting in a characteristic M/M+2 peak ratio of approximately 3:1.[4] Iodine, on the other hand, is monoisotopic (¹²⁷I).[7] Therefore, the molecular ion cluster of a this compound derivative will exhibit a distinct pattern reflecting the presence of one chlorine atom.
Example Calculation for C₁₀H₇ClIN₂S:
-
Monoisotopic Mass (using ³⁵Cl): 349.9141
-
M+2 Peak (containing ³⁷Cl): 351.9112 (relative abundance ~32% of M)
The high resolution of the mass spectrometer allows for the clear separation of these isotopic peaks, and the accurate mass measurement of each peak further confirms the elemental composition.
Predicting the Fragmentation Pathway
While no specific literature detailing the fragmentation of this compound derivatives was found, a plausible fragmentation pathway can be proposed based on the known fragmentation of related structures. The most likely sites for initial fragmentation are the weaker bonds in the molecule.
Caption: Proposed major fragmentation pathways for this compound derivatives.
Plausible Fragmentation Steps:
-
Loss of the Chloromethyl Group: A common fragmentation pathway for compounds containing a chloromethyl group is the homolytic cleavage of the C-C bond between the thiazole ring and the chloromethyl group, resulting in the loss of a •CH₂Cl radical.[8] This would lead to a significant fragment ion.
-
Cleavage of the Carbon-Iodine Bond: The C-I bond is relatively weak and can undergo homolytic cleavage, leading to the loss of an iodine radical (I•).[9]
-
Thiazole Ring Fragmentation: The thiazole ring itself can undergo fragmentation. Common fragmentation patterns for thiazoles involve the loss of HSCN or cleavage of the ring to form smaller fragments.[2]
-
Loss of Chlorine Radical: Direct loss of a chlorine radical from the chloromethyl group is also possible.
Expert Insight: By carefully analyzing the accurate masses of the fragment ions, it is possible to deduce their elemental compositions and piece together the fragmentation puzzle. This, in conjunction with the information from the molecular ion, provides a high degree of confidence in the structural assignment.
Conclusion: A Powerful Tool for Drug Discovery
High-resolution mass spectrometry, whether utilizing Orbitrap or TOF technology, is an exceptionally powerful tool for the characterization of novel pharmaceutical compounds like this compound derivatives. By employing a well-designed, self-validating workflow and a thorough understanding of the principles of mass spectrometry, researchers can confidently determine the elemental composition, confirm the molecular weight, and elucidate the structure of these important molecules. The insights gained from HRMS are critical for advancing these compounds through the drug discovery and development pipeline.
References
-
ResearchGate. Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner? | Request PDF. Available from: [Link]
-
LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available from: [Link]
-
Metabolomics Blog. Why do we prefer TOFs over Orbitraps for flow injection analysis?. Available from: [Link]
-
Chemistry Steps. Isotopes in Mass Spectrometry. Available from: [Link]
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available from: [Link]
-
Biocompare. Pros and Cons of Three High-Resolution Mass Spec Approaches. Available from: [Link]
-
ACS Publications. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry | Analytical Chemistry. Available from: [Link]
-
YouTube. Mass Spectrometry: Fragmentation Mechanisms. Available from: [Link]
-
PubMed. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Available from: [Link]
-
Organomation. Preparing Samples for LC-MS/MS Analysis. Available from: [Link]
-
LabRulez LCMS. TOF vs. Orbitrap for Intact Protein Structural Insights. Available from: [Link]
-
Whitman People. GCMS Section 6.5. Available from: [Link]
-
ResearchGate. Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Available from: [Link]
-
MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available from: [Link]
-
PubMed. Characterization of iodinated disinfection by-products in chlorinated and chloraminated waters using Orbitrap based gas chromatography-mass spectrometry. Available from: [Link]
-
ResearchGate. Mass spectrometry of aryl azides. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. GCMS Section 6.5 [people.whitman.edu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
assessing the purity of 4-(Chloromethyl)-2-(4-iodophenyl)thiazole by HPLC
Methodological Comparison: Purity Assessment of 4-(Chloromethyl)-2-(4-iodophenyl)thiazole
Executive Summary
The accurate purity assessment of This compound presents a specific set of challenges due to the competing requirements of detecting the lipophilic iodine moiety and stabilizing the reactive chloromethyl group. While RP-HPLC-UV remains the workhorse for routine release testing, it is often insufficient for absolute purity determination without a certified reference standard.
This guide compares the industry-standard HPLC-UV method against UHPLC-MS (for impurity profiling) and Quantitative NMR (qNMR) (for absolute mass balance).
Key Finding: For routine batch release, a generic C18 RP-HPLC method is sufficient only if sample preparation avoids nucleophilic solvents (e.g., methanol). For reference standard qualification, qNMR is the required orthogonal technique to eliminate response factor bias.
Chemical Context: The "Stability Trap"
Before selecting a method, one must understand the analyte's behavior. The chloromethyl group on the thiazole ring is an electrophile. In the presence of water or alcohols (common HPLC solvents), it undergoes solvolysis.
-
Primary Degradant: 4-(Hydroxymethyl)-2-(4-iodophenyl)thiazole (Hydrolysis).
-
Secondary Degradant: Methyl ether derivative (if Methanol is used in sample prep).
-
Iodine Moiety: The heavy iodine atom significantly increases lipophilicity (
) and induces a bathochromic shift in UV absorbance compared to chloro- or bromo- analogs.
Critical Directive: Never dissolve this specific compound in pure methanol for storage. Use anhydrous Acetonitrile (ACN) or DMSO for stock solutions to prevent artifactual impurity formation during analysis.
Comparative Analysis of Methodologies
Method A: RP-HPLC-UV (The Routine Standard)
Best for: QC release, stability testing, and reaction monitoring.
This method relies on the hydrophobic interaction of the iodophenyl group with a C18 stationary phase. It is robust but requires a reference standard for accurate quantitation.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),
, . -
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the thiazole nitrogen).
-
Mobile Phase B: Acetonitrile (preferred over MeOH to prevent solvolysis).
-
Gradient: 50% B to 95% B over 10 minutes. (High organic required to elute the iodo-species).
-
Detection: UV @ 280 nm (Thiazole
) and 254 nm.
Method B: UHPLC-MS (The Impurity Hunter)
Best for: Identifying unknown peaks and separating hydrolysis products.
Mass spectrometry is essential during method development to confirm that the "purity" peak isn't co-eluting with a de-iodinated byproduct (M-127 loss).
-
Ionization: ESI Positive Mode (Thiazole nitrogen protonates easily:
). -
Advantage: Detects the hydrolysis product (M-Cl + OH) which has a distinct mass shift (
Da shift from Cl to OH is not accurate; actually mass difference). -
Limitation: Alkyl halides can sometimes ionize poorly or degrade in the source.
Method C: qNMR (The Absolute Validator)
Best for: Qualifying the Reference Standard.
qNMR measures the molar ratio of the analyte protons against an internal standard (e.g., Maleic Acid or TCNB). It is independent of UV extinction coefficients.
-
Solvent:
(Solubility is key; may cause decomposition if acidic traces are present). -
Target Signal: The aromatic protons on the iodophenyl ring (symmetric doublet) or the isolated singlet of the thiazole proton.
Detailed Experimental Protocol (RP-HPLC-UV)
This protocol is designed to be self-validating by including a resolution check for the hydroxy-impurity.
Step 1: System Suitability Solution (SST)
-
Dissolve 5 mg of the analyte in 1 mL ACN.
-
Add 10
of water and heat at 40°C for 30 minutes (forces partial hydrolysis to generate the hydroxymethyl impurity). -
Dilute to 0.5 mg/mL with ACN.
Step 2: Sample Preparation
-
Weigh 10 mg of sample into a volumetric flask.
-
Dissolve immediately in 100% Acetonitrile .
-
Sonicate for <2 mins (minimize heat).
-
Inject within 2 hours of preparation.
Step 3: Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard backpressure limits. |
| Column Temp | 30°C | Controls viscosity and retention reproducibility. |
| Injection Vol | 5 | Prevent column overload due to high lipophilicity. |
| Run Time | 15 mins | Ensure elution of highly retained dimers. |
Performance Data Comparison
The following table summarizes the typical performance metrics observed when validating these methods according to ICH Q2(R1) guidelines.
| Feature | RP-HPLC-UV | UHPLC-MS | qNMR ( |
| Specificity | Moderate (Relies on retention time) | High (Mass + Retention) | High (Chemical Shift) |
| LOD (Limit of Detection) | ~0.05% w/w | ~0.005% w/w | ~0.5% w/w |
| Precision (RSD) | < 0.5% | < 2.0% | < 1.0% |
| Linearity ( | > 0.999 | > 0.99 (Dynamic range limited) | N/A (Molar ratio) |
| Sample Requirement | < 1 mg | < 0.1 mg | > 10 mg |
| Primary Risk | Co-elution of de-iodinated species | Ion suppression | Phase/Baseline correction errors |
Visualization of Analytical Workflow
The following diagram outlines the decision process for selecting the correct purity assessment method based on the stage of drug development.
Caption: Analytical Decision Tree for selecting the appropriate purity method based on data requirements (Release vs. Characterization).
References
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Holzgrabe, U., et al. (2005). "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. [Link]
-
Kishore, M., et al. (2018). "Development and validation of HPLC technique with a 100% water mobile phase for analysing thiabendazole and its metabolite." Chemical and Pharmaceutical Bulletin. (Demonstrates thiazole stability/separation principles). [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
